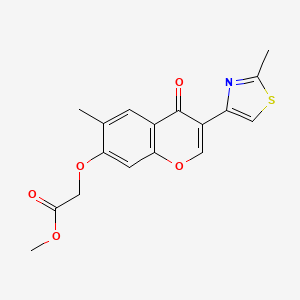![molecular formula C14H16O5 B2739893 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid CAS No. 140918-56-5](/img/structure/B2739893.png)
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid is an organic compound with the molecular formula C14H16O5 It is characterized by the presence of a benzoic acid moiety linked to a propoxy group, which is further connected to a 2-methylprop-2-enoyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid typically involves the esterification of 4-hydroxybenzoic acid with 3-chloropropyl 2-methylprop-2-enoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown of the ester linkage in the presence of acids or bases.
Substitution: Replacement of the propoxy group with other functional groups.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-hydroxybenzoic acid and 3-hydroxypropyl 2-methylprop-2-enoate.
Substitution: Compounds with different functional groups replacing the propoxy group.
科学研究应用
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
相似化合物的比较
Similar Compounds
4-hydroxybenzoic acid: A precursor in the synthesis of 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid.
3-chloropropyl 2-methylprop-2-enoate: Another precursor used in the synthesis.
4-(2-methylprop-2-enoyloxy)benzoic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
属性
IUPAC Name |
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-10(2)14(17)19-9-3-8-18-12-6-4-11(5-7-12)13(15)16/h4-7H,1,3,8-9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGNTXMGLDWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2739810.png)
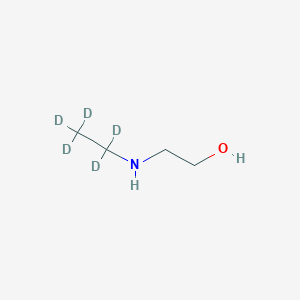
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)
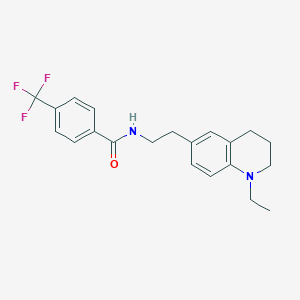
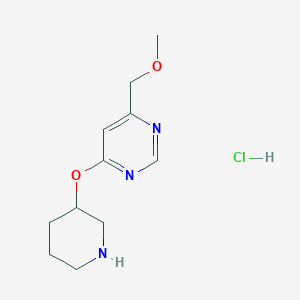
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)
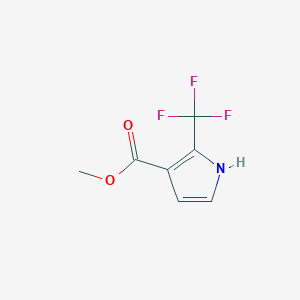
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2739820.png)
![1-(4-Chlorophenyl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2739821.png)
![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)
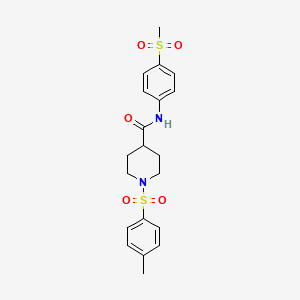
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B2739826.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)
